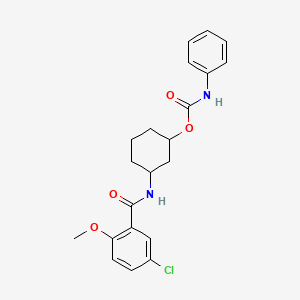

3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-[(5-chloro-2-methoxybenzoyl)amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-27-19-11-10-14(22)12-18(19)20(25)23-16-8-5-9-17(13-16)28-21(26)24-15-6-3-2-4-7-15/h2-4,6-7,10-12,16-17H,5,8-9,13H2,1H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWVUKVFPAIHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while substitution of the chloro group can produce various substituted derivatives.

Scientific Research Applications

3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally or functionally related molecules (Table 1).

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Activity

- Cyclohexyl Group : In glibenclamide and the nitrosourea compound, the cyclohexyl group enhances binding to proteins (e.g., albumin) and influences pharmacokinetics . For this compound, this group may similarly improve stability or target affinity.

- Halogenated Benzamido Group : The 5-chloro-2-methoxy substitution in glibenclamide increases hypoglycemic potency by optimizing electronic and steric interactions with sulfonylurea receptors . This suggests that the analogous group in the subject compound could enhance bioactivity, though its carbamate core may alter the mechanism compared to sulfonylureas.

Lipophilicity and Bioavailability

- Carbamates with chlorinated aryl groups (e.g., compounds 4a–i in ) exhibit elevated log k values due to hydrophobic substituents .

- Glibenclamide’s prolonged half-life (35 hours) is attributed to its lipophilic cyclohexyl and benzamido groups . The subject compound may share similar pharmacokinetic advantages.

Mechanism of Action

- Carbamates vs. Sulfonylureas : While propham acts as an herbicide by inhibiting cell division , glibenclamide’s sulfonylurea core directly stimulates insulin secretion . The subject compound’s phenylcarbamate backbone may mediate distinct interactions, possibly leveraging carbamoylation (as seen in nitrosoureas) for protein modification .

- Alkylation vs. Carbamoylation : The nitrosourea compound alkylates nucleic acids but primarily carbamoylates proteins via its cyclohexyl group . The subject compound’s carbamate group may favor carbamoylation, a mechanism less common in simpler carbamates like propham.

Biological Activity

3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, cytotoxic, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating various pathways involved in inflammation and cell proliferation. The presence of the chloro and methoxy groups likely influences its binding affinity and selectivity towards these targets.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Celecoxib | 85.6 | 83.4 |

| Compound A | 71.2 | 77.0 |

| Compound B | 82.9 | 80.9 |

The above table summarizes the comparative COX inhibition rates of certain compounds, highlighting the potential efficacy of derivatives like this compound in reducing inflammation.

2. Cytotoxic Activity

Cytotoxicity studies reveal that this compound may exhibit selective toxicity against cancer cell lines. For example, in a study assessing various derivatives at a concentration of 10 μM, certain compounds demonstrated significant growth inhibition in cancer cell lines derived from leukemia, lung, and breast tissues.

| Cell Line | Growth Inhibition (%) |

|---|---|

| Leukemia | 20 |

| Non-small cell lung | 15 |

| Breast cancer | 18 |

These results suggest that the compound could be further investigated for its potential as an anticancer agent.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in metabolic processes has also been explored. For instance, it may act as an inhibitor of serine proteases or other enzymes implicated in disease pathways.

Case Studies

Several case studies have documented the biological effects of related compounds:

-

Study on Anti-inflammatory Effects :

- Researchers evaluated a series of carbamate derivatives for their anti-inflammatory properties using an animal model.

- Results indicated a significant reduction in paw edema, with some compounds achieving up to 77% reduction compared to controls.

-

Cytotoxicity Evaluation :

- A comprehensive study involved testing various derivatives against a panel of cancer cell lines.

- The findings showed that certain substitutions on the benzene ring enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that could guide future synthesis efforts.

Q & A

Q. What are the established synthetic routes for 3-(5-Chloro-2-methoxybenzamido)cyclohexyl phenylcarbamate, and what key reaction conditions are required?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling 5-chloro-2-methoxybenzoic acid with a cyclohexylamine derivative using carbodiimide reagents (e.g., DCC or EDCI) and HOBt as a coupling agent in anhydrous DMF or THF under nitrogen .

- Step 2 : Introducing the phenylcarbamate group via reaction of the secondary amine intermediate with phenyl isocyanate in chloroform, catalyzed by HCl, followed by purification via column chromatography (silica gel, eluent: light petroleum ether/ethyl acetate gradient) . Key conditions: Strict anhydrous environments, controlled temperature (0–25°C), and inert gas purging to prevent side reactions.

Q. What analytical methods are recommended for confirming the structural integrity of this compound?

A combination of techniques is essential:

- NMR Spectroscopy : H and C NMR to verify substituent positions and carbamate linkage. For example, the methoxy group ( ~3.8 ppm) and cyclohexyl protons ( ~1.2–2.4 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm (carbamate C=O) and ~1650 cm (benzamide C=O) .

- HPLC-MS : High-resolution mass spectrometry to confirm molecular ion ([M+H]) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Contradictions may arise from:

- Solubility Variability : Test solubility in DMSO, PBS, and cell culture media using nephelometry. Adjust formulations with cyclodextrins or liposomes if precipitation occurs .

- Metabolite Interference : Perform metabolic stability assays (e.g., liver microsomes) to identify active/inactive metabolites that may skew results .

- Assay-Specific Factors : Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of the carbamate moiety in this compound?

- Isosteric Replacement : Synthesize analogues with thiocarbamate or urea groups to assess the role of the carbonyl oxygen .

- Molecular Docking : Use X-ray crystallography data of similar carbamates (e.g., cyclohexyl disorder patterns in phenylcarbamates ) to model binding interactions with target enzymes.

- Comparative Bioassays : Test activity against truncated derivatives (e.g., removal of methoxy or chloro groups) to identify critical substituents .

Q. How can researchers optimize the compound’s stability under physiological conditions?

- pH Stability Studies : Monitor degradation via HPLC in buffers (pH 1–9) to identify labile bonds (e.g., carbamate hydrolysis at acidic pH) .

- Thermal Analysis : TGA/DSC to determine melting points and thermal decomposition thresholds .

- Light Sensitivity : Conduct accelerated stability testing under UV/visible light with/without stabilizers (e.g., antioxidants) .

Q. What experimental designs are recommended for assessing its potential as a kinase inhibitor?

- Kinase Panel Screening : Use broad-spectrum kinase assays (e.g., KinomeScan) to identify off-target effects .

- Cellular Target Validation : Combine siRNA knockdown with rescue experiments to confirm on-target activity .

- Co-crystallization Studies : Resolve crystal structures with target kinases (e.g., PDB deposition protocols) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.